REACTION_CXSMILES
|
[CH2:1]([CH:3]1[CH2:7][C:6](=[CH2:8])[CH2:5][CH:4]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2].C1([Si](C2C=CC=CC=2)(C2C=CC=CC=2)[SH:21])C=CC=CC=1.N(C(C)(C)C#N)=NC(C)(C)C#N.C(O)(C(F)(F)F)=O>C1(C)C=CC=CC=1.C(Cl)Cl>[CH2:1]([CH:3]1[CH2:7][CH:6]([CH2:8][SH:21])[CH2:5][CH:4]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2]
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
C(C)C1C(CC(C1)=C)C(=O)OCC
|
Name
|
|
Quantity
|
1.329 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](S)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.195 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
3.95 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature for about 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The material was purified by silica gel (40 g) chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-10% EtOAc in heptane
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The material was purified by silica gel (40 g) chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-15% EtOAc in heptane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C(CC(C1)CS)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |